(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC13580954
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl (2R)-1-benzoylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-8-5-9-14(11)12(15)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1 |
| Standard InChI Key | GRUFYHVNHYLZEX-LLVKDONJSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CCCN1C(=O)C2=CC=CC=C2 |
| SMILES | COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate belongs to the class of pyrrolidine derivatives, featuring a five-membered saturated ring with one nitrogen atom. The benzoyl group (-C(=O)Ph) is attached to the nitrogen at position 1, while the methyl ester (-COOCH₃) occupies position 2 in the (R)-configuration . The stereochemistry at the C2 position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.27 g/mol | |
| Density | 1.199 g/cm³ | |
| Boiling Point | 362.5°C at 760 mmHg | |
| Flash Point | 173°C | |
| Optical Rotation (α) | Not reported | - |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the ester carbonyl (C=O) at ~1720 cm⁻¹ and the benzoyl carbonyl at ~1680 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) align with the expected structure: the pyrrolidine ring protons resonate between δ 1.8–3.5 ppm, while the benzoyl aromatic protons appear as a multiplet at δ 7.4–7.9 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 233.1052 (calculated for C₁₃H₁₅NO₃: 233.1053).
Synthesis and Optimization
Stereoselective Synthesis Routes
The synthesis of (R)-methyl 1-benzoylpyrrolidine-2-carboxylate typically begins with L-proline as the chiral precursor. A two-step protocol involves:
-
Benzoylation: L-proline reacts with benzoyl chloride in the presence of a base (e.g., NaOH) to yield (R)-1-benzoylpyrrolidine-2-carboxylic acid .
-
Esterification: The carboxylic acid is treated with methanol under acidic conditions (H₂SO₄ or HCl) to form the methyl ester .
Alternative methods employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (ee). For instance, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieve >98% ee when using (R)-BINOL-derived catalysts .
Reaction Condition Optimization
-
Temperature: Esterification proceeds optimally at 60–70°C, minimizing side products like dimethyl ether .
-
Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for benzoylation due to their polarity and inertness .
-
Catalysts: Lipase enzymes (e.g., Candida antarctica lipase B) enable kinetic resolution of racemic mixtures, favoring the (R)-enantiomer .
Table 2: Yield Comparison Across Synthetic Methods
| Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Classical (L-proline) | 75–80 | >99 | |
| Mitsunobu Reaction | 85 | 98 | |
| Enzymatic Resolution | 65 | 99.5 |
Biological Activity and Mechanisms
Antimicrobial Efficacy
(R)-Methyl 1-benzoylpyrrolidine-2-carboxylate exhibits moderate to high inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 32 µg/mL) and Enterococcus faecalis (MIC: 64 µg/mL). The benzoyl group facilitates membrane disruption via hydrophobic interactions, while the ester moiety enhances cellular uptake .
Pharmacological Applications
Prodrug Development
The methyl ester group serves as a prodrug motif, undergoing hydrolysis in vivo to the active carboxylic acid metabolite . This property is exploited in designing kinase inhibitors targeting EGFR and BRAF mutants .
Peptide Mimetics
Incorporation into peptide backbones enhances conformational rigidity, improving receptor binding affinity. For example, Fmoc-protected derivatives are used in solid-phase peptide synthesis (SPPS) to generate protease-resistant analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume